2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex chemical compound notable for its potential applications in medicinal chemistry. With a molecular formula of and a molecular weight of approximately 410.5 g/mol, this compound is classified under thiazole and triazole derivatives, which are recognized for their diverse biological activities.
The compound is cataloged under the CAS number 886904-93-4 and has been synthesized for research purposes. It falls into the category of heterocyclic compounds, specifically those containing sulfur and nitrogen, which are often associated with pharmacological properties including antimicrobial and anticancer activities .
The synthesis of 2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step reactions that may include:
The detailed reaction pathways can vary based on the specific reagents and conditions used, but they generally require careful control of temperature and pH to optimize yields .
The molecular structure of 2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol includes several key functional groups:
The canonical SMILES representation is CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4)O, which provides a concise description of its molecular connectivity .
The compound can participate in various chemical reactions typical for heterocycles:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or selectivity against specific targets .
The physical properties of 2-Ethyl-5-(piperidin-1-yl(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include:
While specific data regarding boiling point, melting point, or density are not readily available in the literature, compounds with similar structures often exhibit moderate solubility in organic solvents due to their hydrophobic characteristics attributed to the trifluoromethyl group .
This compound has potential applications in various fields:
Research into the biological activities and therapeutic potentials of this compound continues to expand its applicability in scientific research .
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1